molecular formula C24H28N2O10 B1205555 5,5'-Dimethyl-bapta CAS No. 91416-19-2

5,5'-Dimethyl-bapta

Cat. No. B1205555
CAS RN: 91416-19-2
M. Wt: 504.5 g/mol
InChI Key: BOMWLYNXTGNSSE-UHFFFAOYSA-N
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Description

5,5’-Dimethyl BAPTA is a water-soluble, extracellular membrane metal chelator with relative selectivity for calcium ions . It is commonly used to form calcium buffers with well-defined calcium concentrations . It is also a cell membrane permeant form of BAPTA that is highly selective for Ca2+ over Mg2+ .


Synthesis Analysis

The synthesis and characterization of some novel N-modified hybrid analogues of hemorphins containing a C-5 substituted hydantoin residue as potential anticonvulsants and for the blockade of sodium channels are presented . The new series of 5,5’-dimethyl- and 5,5’-diphenylhydantoin-conjugated hemorphin derivatives were obtained as C-terminal amides via solid-phase peptide synthesis .


Molecular Structure Analysis

The molecular weight of 5,5’-Dimethyl BAPTA is 656.85 and its formula is C24H24K4N2O10 . The SMILES representation of its structure is O=C(CN(CC(O[K])=O)C1=CC=C©C=C1OCCOC2=CC©=CC=C2N(CC(O[K])=O)CC(O[K])=O)O[K] .


Chemical Reactions Analysis

5,5’-Dimethyl BAPTA and its derivatives are calcium chelators that are commonly used to form calcium buffers with well-defined calcium concentrations . By injecting the chelators into cells or by incubating cells with the AM ester form of the chelators, one can control the cytosolic calcium concentration .


Physical And Chemical Properties Analysis

5,5’-Dimethyl BAPTA is a white to off-white solid that is soluble in water . It is stored at ≤ -20°C .

Scientific Research Applications

Modulation of Cell Plate Formation

5,5'-Dimethyl-bapta (5,5'-dimethyl BAPTA) has been studied for its effects on cell plate formation in stamen hair cells of Tradescantia. The research demonstrates that at certain concentrations, 5,5'-dimethyl BAPTA can modulate cell plate formation, indicating the presence of local Ca2+ gradients essential for the cytokinetic process (Jürgens et al., 1994).

Impact on Platelet Shape Change

Studies have shown that 5,5'-dimethyl-BAPTA affects platelet shape change in both Ca2+-dependent and -independent signaling pathways. This suggests its role in modulating myosin light chain phosphorylation and platelet shape change through these pathways (Paul et al., 1999); (Ishii-Watabe et al., 2001).

Role in Microtubule Disruption

In 3T3-L1 adipocytes, 5,5'-dimethyl BAPTA has been shown to cause profound depolymerization of microtubules without affecting cortical actin filaments, indicating its potential role in cytoskeleton-related cell functions independent of calcium chelation (Furuta et al., 2009).

Involvement in Calcium Transients in Zebrafish

Research involving zebrafish embryos has utilized 5,5'-dimethyl-BAPTA to study calcium transients accompanying ooplasmic segregation. The findings suggest that localized domains of elevated free cytosolic calcium, potentially modulated by 5,5'-dimethyl-BAPTA, are essential for ooplasmic segregation in zebrafish (Leung et al., 1998).

Reduction of Neurotransmitter Secretion

5,5'-dimethyl-BAPTA has been used to study the effects of intracellular Ca2+ chelation on neurotransmitter secretion, particularly acetylcholine. The research indicates that 5,5'-dimethyl-BAPTA can reduce neurotransmitter secretion, providing insights into the mechanisms of neurotransmission and the role of calcium in these processes (Hunt et al., 1994).

Calcium Buffers and Glutamate-Mediated Excitotoxicity

Studies on rat hippocampal neurons have explored the use of 5,5'-dimethyl-BAPTA as a calcium buffer to understand its impact on calcium responses and glutamate-mediated excitotoxicity. This research highlights the potential influence of 5,5'-dimethyl-BAPTA on neuronal health and responses to excitatory amino acids (Abdel‐Hamid & Baimbridge, 1997).

Colocalization with Calcium-Gated Potassium Channels

At the frog neuromuscular junction, 5,5'-dimethyl BAPTA has been used to investigate the distribution of Ca2+-gated K+ channels relative to Ca2+ channels and transmitter release sites. The results suggest a strategic clustering of these channels at neurotransmitter release sites, where they can be quickly activated by Ca2+ entering the terminal (Robitaille et al., 1993).

Safety And Hazards

5,5’-Dimethyl BAPTA is potentially harmful. Prolonged or repeated exposure should be avoided. It should not get in eyes, on skin, or on clothing. After handling, wash thoroughly. If eye or skin contact occurs, wash affected areas with plenty of water for 15 minutes and seek medical advice .

Future Directions

The future directions of 5,5’-Dimethyl BAPTA research could involve further exploration of its use as a calcium chelator to form calcium buffers with well-defined calcium concentrations . This could provide important insights into the roles of calcium in various biological processes.

properties

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O10/c1-15-3-5-17(25(11-21(27)28)12-22(29)30)19(9-15)35-7-8-36-20-10-16(2)4-6-18(20)26(13-23(31)32)14-24(33)34/h3-6,9-10H,7-8,11-14H2,1-2H3,(H,27,28)(H,29,30)(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMWLYNXTGNSSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=CC(=C2)C)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238554
Record name 5,5'-Dimethyl-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5'-Dimethyl-bapta

CAS RN

91416-19-2
Record name N,N′-[1,2-Ethanediylbis[oxy(4-methyl-2,1-phenylene)]]bis[N-(carboxymethyl)glycine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91416-19-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5'-Dimethyl-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091416192
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5'-Dimethyl-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAPTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78H4VA776P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
A Furuta, M Tanaka, W Omata, M Nagasawa… - Endocrine …, 2009 - jstage.jst.go.jp
While the physiological role for calcium in the insulin action on glucose transport has been disputed, it was reassessed in a recent study by using a calcum chelator, 1, 2-bis (o-…
Number of citations: 27 www.jstage.jst.go.jp
Y Saoudi, B Rousseau, J Doussiere… - European journal of …, 2004 - Wiley Online Library
In living organisms, Ca 2+ signalling is central to cell physiology. The Ca 2+ chelator 1,2‐bis(2‐aminophenoxy)ethane‐N,N,N′,N′‐tetraacetic acid (BAPTA) has been widely used as …
Number of citations: 47 febs.onlinelibrary.wiley.com
M Jürgens, LH Hepler, BA Rivers, PK Hepler - Protoplasma, 1994 - Springer
Five BAPTA buffers with differential affinities for Ca 2+ have been examined for their effects on cell plate formation in stamen hair cells ofTradescantia. The five include 5,5′-dimethyl …
Number of citations: 35 link.springer.com
A Ishii-Watabe, E Uchida, H Mizuguchi, T Hayakawa - Life Sciences, 2001 - Elsevier
Plasmin-induced platelet activation is considered to be a cause of reocclusion after thrombolytic therapy with plasminogen activators. However, little is known regarding its mechanism …
Number of citations: 9 www.sciencedirect.com
BZS Paul, JL Daniel, SP Kunapuli - Journal of Biological Chemistry, 1999 - ASBMB
Platelets undergo shape change upon activation with agonists. During shape change, disc-shaped platelets turn into spiculated spheres with protruding filopodia. When agonist-…
Number of citations: 241 www.jbc.org
ES Pierson, DD Miller, DA Callaham, AM Shipley… - The Plant …, 1994 - academic.oup.com
Lily pollen tubes possess a steep, tip-focused intracellular Ca 2+ gradient and a tip-directed extracellular Ca 2+ influx. Ratiometric ion imaging revealed that the gradient extends from …
Number of citations: 426 academic.oup.com
SH Chang, YJ Jang, KK Park, GS Kim… - The Korean Journal …, 1999 - koreascience.kr
We investigated the role of $ Ca^{2+} $ and protein kinases/phosphatases in the stimulatory effect of insulin on glucose transport. In isolated rat adipocytes, the simple omission of $ …
Number of citations: 3 koreascience.kr
J Van Der Zee, RP Mason, TE Eling - Archives of biochemistry and …, 1989 - Elsevier
Quin2 and its analogs BAPTA, 5,5′-dimethyl BAPTA, 5,5′-difluoro BAPTA, fura-2, and indo-1 were developed to measure intracellular calcium concentrations. In this study we …
Number of citations: 15 www.sciencedirect.com
YJ JANG, H RYU, Y CHOI, C KIM, CH LEEM, CS PARK - Diabetes, 1999 - go.gale.com
Chelation of Intracellular [Ca. sup. 2+] Increases Insulin-Mediated Glucose Uptake in High-Fat Fed Rats. Insulin resistance is frequently associated with hypertension. It has been …
Number of citations: 0 go.gale.com
J Van der Zee, DR Duling, RP Mason… - Journal of Biological …, 1989 - ASBMB
The mechanism of N-dealkylation by peroxidases of the Ca 2+ indicator quin2 and analogs was investigated and compared with the mechanism of N-dealkylation of some N-methyl-…
Number of citations: 50 www.jbc.org

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